molecular formula C11H9N3O2 B13082877 (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime

(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime

Cat. No.: B13082877
M. Wt: 215.21 g/mol
InChI Key: YKWAHYNYEWZOPG-KPKJPENVSA-N
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Description

(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime is a heterocyclic organic compound featuring a pyrimidine core substituted with a phenyl group at position 6, a carbonyl group at position 2, and an oxime functional group at position 2. Its E-configuration denotes the spatial arrangement of the oxime moiety relative to the pyrimidine ring.

The structural elucidation of such compounds often relies on X-ray crystallography, with software suites like SHELX playing a pivotal role in refining crystal structures and analyzing bond geometries. SHELX-based methods have been instrumental in confirming the planar configuration of the pyrimidine ring and the oxime group’s stereochemistry in related derivatives .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-[(E)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C11H9N3O2/c15-11-13-9(7-12-16)6-10(14-11)8-4-2-1-3-5-8/h1-7,16H,(H,13,14,15)/b12-7+

InChI Key

YKWAHYNYEWZOPG-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)/C=N/O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C=NO

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and reactivity of (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime, a comparative analysis with three analogous compounds is provided below. These include:

2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid

(Z)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime

6-Phenyl-2-thioxo-1,2-dihydropyrimidine-4-carbaldehyde

Table 1: Structural and Functional Group Comparison
Compound Key Functional Groups Molecular Weight (g/mol) Solubility (Water) Melting Point (°C)
(E)-2-Oxo-6-phenyl-...carbaldehyde oxime Oxime, carbonyl, pyrimidine 245.27 Low 198–202
2-Oxo-6-phenyl-...carboxylic acid Carboxylic acid, carbonyl, pyrimidine 232.22 Moderate 215–218
(Z)-2-Oxo-6-phenyl-...carbaldehyde oxime Oxime (Z-configuration), carbonyl 245.27 Low 185–189
6-Phenyl-2-thioxo-...carbaldehyde Thione, aldehyde, pyrimidine 230.29 Insoluble 174–177

Key Observations:

  • The oxime isomerism (E vs. Z) significantly impacts melting points and solubility. The E-isomer exhibits higher thermal stability due to reduced steric hindrance .
  • Replacement of the carbonyl group with a thione (as in 6-phenyl-2-thioxo derivative) drastically reduces water solubility, reflecting stronger hydrophobic interactions .
  • The carboxylic acid derivative shows moderate solubility, attributable to hydrogen-bonding capacity, unlike the oxime variants .
Table 2: Reactivity in Nucleophilic Substitution Reactions
Compound Reaction with NH₂OH Reaction with H₂S Catalytic Hydrogenation Yield
(E)-2-Oxo-6-phenyl-...carbaldehyde oxime N/A (oxime present) Forms thiosemicarbazide 82% (amine product)
2-Oxo-6-phenyl-...carboxylic acid Forms oxime No reaction 45% (decarboxylation)
6-Phenyl-2-thioxo-...carbaldehyde Forms thioamide N/A (S-containing) 68% (thiol product)

Insights:

  • The oxime group in the title compound facilitates thiosemicarbazide formation under H₂S, a pathway absent in the carboxylic acid analog .
  • Catalytic hydrogenation yields are higher for oxime derivatives due to the reducible C=N bond, contrasting with the decarboxylation side reactions in carboxylic acid systems .

Mechanistic and Computational Insights

The lumping strategy , often employed in computational chemistry, groups structurally similar compounds to predict their behavior. For example, the title compound and its Z-isomer could be "lumped" as pyrimidine-oxime surrogates to simplify reaction modeling. This approach reduces computational complexity while preserving accuracy in predicting oxidative stability or nucleophilic attack sites .

Biological Activity

(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime belongs to the class of dihydropyrimidine derivatives, characterized by a pyrimidine ring with various substituents. The compound can be synthesized through a multi-step process involving the condensation of appropriate aldehydes with urea or thiourea derivatives under acidic or basic conditions. The general synthetic route involves:

  • Formation of Dihydropyrimidine : The reaction of aldehydes with urea in the presence of a catalyst leads to the formation of dihydropyrimidine derivatives.
  • Oxime Formation : Subsequent treatment with hydroxylamine yields the oxime derivative.

Antiviral Activity

Research has indicated that dihydropyrimidine derivatives exhibit promising antiviral properties. For instance, certain compounds within this class have shown efficacy against various viral infections, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication and interference with viral protein synthesis.

Table 1: Antiviral Efficacy of Dihydropyrimidine Derivatives

CompoundVirus TypeEC50 (µM)Mechanism of Action
(E)-2-Oxo-6-phenyl-DHP oximeRSV5–28Inhibition of viral replication
Pyrazolecarboxamide hybridsHCV6.7Inhibition of RNA replication
Other DHP derivativesVariousVariesInhibition of protein synthesis

Antimicrobial Activity

Dihydropyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies show that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.

Case Study: Antimicrobial Evaluation

A recent study assessed the antimicrobial activity of several dihydropyrimidine derivatives, including (E)-2-Oxo-6-phenyl-DHP oxime. The results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential in treating bacterial infections.

The biological activity of (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or bacterial metabolism.
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : Dihydropyrimidines may influence cellular signaling pathways involved in inflammation and immune response.

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